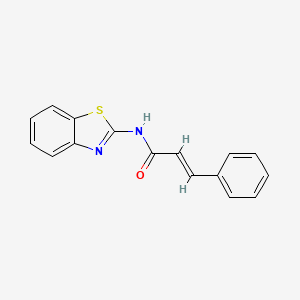

N-1,3-benzothiazol-2-yl-3-phenylacrylamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves various chemical strategies, including isomerization and coupling reactions. For instance, the unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-1,1-diamines highlights the complexity of reactions benzothiazoles can undergo (Argilagos et al., 1997). Additionally, the palladium-catalyzed regioselective C–H bond arylation is another method that showcases the synthesis versatility of benzothiazole derivatives (Abdellaoui et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including N-1,3-benzothiazol-2-yl-3-phenylacrylamide, can be elucidated through various spectroscopic methods such as NMR, FTIR, and mass spectrometry. For instance, the determination of pKa values of newly synthesized N-(benzothiazole-2-yl) derivatives through UV spectroscopic studies indicates the importance of molecular structure in understanding the compound's behavior and reactivity (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Benzothiazoles participate in various chemical reactions, demonstrating a range of properties that can be exploited in different fields. The copper-catalyzed oxidative decarboxylative arylation of benzothiazoles showcases the chemical reactivity of these compounds, where O2 serves as the sole oxidant (Song et al., 2013).

Physical Properties Analysis

The physical properties of benzothiazoles, such as solubility, melting point, and crystal structure, are critical for their application in various domains. X-ray crystallography, as applied in the study of benzothiazole derivatives, provides insight into the compound's conformation and physical characteristics, which are essential for understanding its interactions and reactivity in different environments.

Chemical Properties Analysis

The chemical properties of benzothiazoles, including acidity (pKa) values, electrophilicity, and nucleophilicity, play a significant role in their reactivity and potential applications. The pKa determination of N-(benzothiazole-2-yl) derivatives is an example of how these properties are quantified and related to the compound's behavior in chemical reactions (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potentials and Drug Development

N-1,3-Benzothiazol-2-yl-3-phenylacrylamide, as part of the benzothiazole derivatives, showcases a broad spectrum of biological and therapeutic properties. Benzothiazoles have been extensively studied for their potential in drug development, particularly as chemotherapeutic agents. These compounds are known for their versatile pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. A significant area of interest lies in their anticancer capabilities, with 2-arylbenzothiazoles being investigated as promising antitumor agents. The structural simplicity and ease of synthesis of benzothiazole derivatives allow for the creation of chemical libraries that could lead to new chemical entities in the pharmaceutical market (Kamal et al., 2015).

Advances in Chemotherapeutics

Recent advances have highlighted the importance of structural modifications in benzothiazole derivatives for developing potential chemotherapeutics. These modifications have led to a variety of benzothiazoles and their conjugates exhibiting potent anticancer activity. The development of these compounds as drug candidates is based on their promising biological profile and synthetic accessibility. Despite the need for further toxicological characterization for clinical use, benzothiazole conjugates show potential for synergistic effects and lower dose development in cancer treatment (Ahmed et al., 2012).

Benzothiazole in Medicinal Chemistry

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. These compounds are known for a wide range of pharmacological properties, making them highly interesting for the development of new therapeutic agents. The diversity in the biological activity of individual benzothiazole derivatives indicates the compound series' potential in drug discovery and development for various diseases (Keri et al., 2015).

Structural Activity Relationship

The benzothiazole scaffold has been identified as a key moiety in medicinal chemistry due to its varied biological activities and less toxic effects. Research has shown that benzothiazole derivatives exhibit a variety of pharmacological actions, including antiviral, antimicrobial, anti-inflammatory, and anticancer effects. The structural activity relationship studies on benzothiazole derivatives have provided insights into optimizing their pharmacological properties for better therapeutic outcomes (Bhat & Belagali, 2020).

Zukünftige Richtungen

Benzothiazoles, including “N-1,3-benzothiazol-2-yl-3-phenylacrylamide”, are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in pharmaceuticals and other industries.

Eigenschaften

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15(11-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)20-16/h1-11H,(H,17,18,19)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEUBIRKKLKPJD-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)

![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)